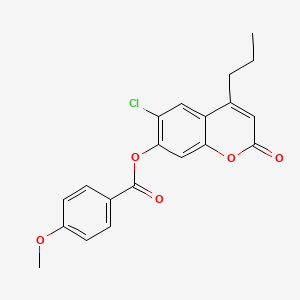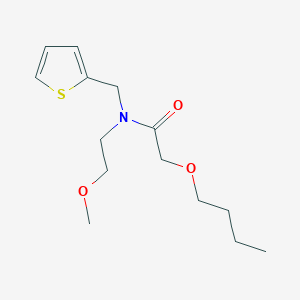
N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide
Overview
Description
N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BSI-201 and is mainly used in cancer research.
Mechanism of Action
The mechanism of action of N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide involves the inhibition of PARP activity. PARP is an enzyme that repairs damaged DNA in cancer cells. When cancer cells are treated with chemotherapy drugs, they experience DNA damage. PARP repairs this damage, allowing cancer cells to survive. BSI-201 inhibits the activity of PARP, preventing cancer cells from repairing the DNA damage caused by chemotherapy drugs. This leads to increased cancer cell death.
Biochemical and Physiological Effects:
N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide has been found to have minimal toxicity in animal studies. In vitro studies have shown that BSI-201 enhances the effectiveness of chemotherapy drugs by inhibiting the activity of PARP. In clinical trials, BSI-201 has been found to increase the response rate and progression-free survival in patients with metastatic breast cancer.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments include its ability to enhance the effectiveness of chemotherapy drugs and its minimal toxicity. However, the limitations of using BSI-201 in lab experiments include the need for further research to determine its effectiveness in other types of cancer and the potential for drug resistance.
Future Directions
There are several future directions for the research of N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide. These include:
1. Further research to determine the effectiveness of BSI-201 in other types of cancer.
2. Development of new PARP inhibitors with improved efficacy and reduced toxicity.
3. Investigation of the potential for drug resistance to BSI-201.
4. Development of combination therapies using BSI-201 and other chemotherapy drugs.
Conclusion:
N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide is a synthetic compound that has potential applications in cancer research. Its ability to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of PARP has been extensively studied. Although further research is needed to determine its effectiveness in other types of cancer and the potential for drug resistance, BSI-201 has shown promising results in clinical trials. The development of new PARP inhibitors with improved efficacy and reduced toxicity and investigation of combination therapies using BSI-201 and other chemotherapy drugs are future directions for the research of N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide.
Scientific Research Applications
N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential use in cancer research. It has been found to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that repairs damaged DNA in cancer cells. By inhibiting the activity of PARP, BSI-201 prevents cancer cells from repairing the DNA damage caused by chemotherapy drugs, leading to increased cancer cell death.
properties
IUPAC Name |
N-(benzenesulfonyl)-N'-benzyl-2-fluorobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c21-19-14-8-7-13-18(19)20(22-15-16-9-3-1-4-10-16)23-26(24,25)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNVDHJPZNBGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2F)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-pyridinyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4086335.png)
![N-(3-methoxy-5-nitrophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4086344.png)
![ethyl 2-{[6-iodo-3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4086348.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-2,4,6,N-tetramethyl-benzenesulfonamide](/img/structure/B4086352.png)
![N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B4086358.png)
![4-(3-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4086362.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4086369.png)
![2,3-dimethyl-6-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B4086377.png)
![1'-({[4-cyclohexyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4086385.png)
![1-(4-methylbenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086386.png)

![ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4086395.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4086400.png)